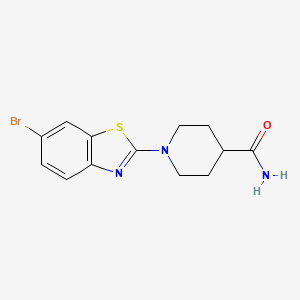![molecular formula C18H21N7OS B12267094 4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267094.png)
4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a piperazine ring, and a morpholine moiety. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution . One common synthetic route starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The process involves three main steps:
Condensation Reaction: The initial step involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form an intermediate compound.
Chlorination: The intermediate compound is then subjected to chlorination to introduce the necessary chlorine atoms.
Nucleophilic Substitution: Finally, the chlorinated intermediate undergoes nucleophilic substitution with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups .
Aplicaciones Científicas De Investigación
4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tumor necrosis factor alpha and nitric oxide, which are key mediators of inflammation and immune responses . By inhibiting these molecules, the compound can reduce inflammation and potentially slow the progression of certain diseases. The exact molecular targets and pathways involved in these effects are still under investigation, but they likely include various signaling pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core and have similar biological activities.
Piperazine Derivatives: Compounds with a piperazine ring often exhibit similar pharmacological properties, such as anti-inflammatory and anticancer activities.
Morpholine Derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its combination of structural elements, which imparts a distinct set of chemical and biological properties. The presence of the thieno[3,2-d]pyrimidine core, piperazine ring, and morpholine moiety allows for a wide range of chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H21N7OS |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
4-[2-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C18H21N7OS/c1-3-19-18(22-15(1)23-8-10-26-11-9-23)25-6-4-24(5-7-25)17-16-14(2-12-27-16)20-13-21-17/h1-3,12-13H,4-11H2 |
Clave InChI |
ISPVASYLRKUGLA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=NC3=C2SC=C3)C4=NC=CC(=N4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B12267020.png)
![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12267022.png)
![1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12267042.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12267046.png)
![4,4-Difluoro-1-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine](/img/structure/B12267047.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B12267063.png)
![4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12267071.png)
![8-cyclopentyl-5-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12267073.png)
![4-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12267078.png)
![4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267085.png)
![5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B12267089.png)
![4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12267090.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B12267091.png)
